Cas no 75737-41-6 (9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]-)
![9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]- structure](https://it.kuujia.com/scimg/cas/75737-41-6x500.png)
75737-41-6 structure
Nome del prodotto:9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]-
9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]-
- N-[(2-methoxyphenyl)methyl]-7H-purin-6-amine
- ORTHO-METHOXYTOPOLIN
- 6-(2-methoxybenzylamino)purine
- 6-o-methoxybenzylaminopurine
- AC1LFNT9
- AC1Q4EFY
- IFLab1_002369
- N-(2-methoxybenzyl)-9H-purin-6-amine
- STOCK1N-68781
- SureCN1442841
- SureCN1442843
- AKOS002203767
- AB00431215-06
- SCHEMBL1442841
- HMS1418L15
- BDBM38489
- NCGC00168504-01
- Z372969502
- SMR000017655
- F0578-0207
- CHEMBL1528816
- 75737-41-6
- NSC-145032
- NCGC00168504-02
- MLS000101257
- SR-01000007371-1
- 6-(2-methoxyphenyl)methylamino-9h-purine
- o-anisyl(7H-purin-6-yl)amine
- NSC145032
- NCGC00081912-02
- SR-01000007371
- DTXSID10353877
- AKOS008968412
- SCHEMBL17933796
- NCGC00081912-03
- EU-0055713
- cid_756722
- o-Methoxytopolin
-
- Inchi: InChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
- Chiave InChI: STWJKIOLMNHFIK-UHFFFAOYSA-N
- Sorrisi: [H]C=1N=C2C(N=C([H])N2[H])=C(N1)N([H])C([H])([H])C=3C(OC([H])([H])[H])=C([H])C([H])=C([H])C3[H]
Proprietà calcolate
- Massa esatta: 255.11219
- Massa monoisotopica: 255.11201
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 290
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.7
- XLogP3: 0.0860000000000001
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 412.5°Cat760mmHg
- Punto di infiammabilità: 203.3°C
- Indice di rifrazione: 1.694
- PSA: 75.72
- LogP: 2.04660
9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]- Letteratura correlata
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
75737-41-6 (9H-Purin-6-amine,N-[(2-methoxyphenyl)methyl]-) Prodotti correlati
- 20366-83-0(ortho-Topolin)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1806384-63-3(4-Fluoro-3-(trifluoromethyl)pyridine-5-acetic acid)
- 860611-55-8(2-(5-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate)
- 2770359-23-2(4-ethyl-4,7-diazaspiro2.5octane dihydrochloride)
- 1880836-89-4(4-bromo-1-(2-methoxy-3-methylbutyl)-1H-pyrazol-3-amine)
- 1824529-67-0(2-(Morpholin-4-yl)cyclobutan-1-ol)
- 116007-18-2(5-Hydroxy Clethodim)
- 1788770-23-9(4-(1H-pyrrol-1-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide)
- 1465480-75-4(6-Azaspiro[3.4]octan-7-one)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
